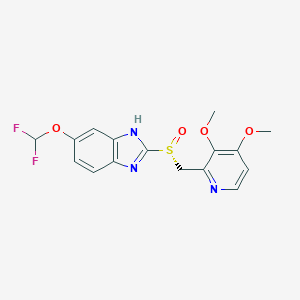

(R)-(+)-Pantoprazole

Vue d'ensemble

Description

®-(+)-Pantoprazole is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. It works by inhibiting the hydrogen-potassium ATPase enzyme system of the gastric parietal cells, thereby reducing gastric acid secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole involves several steps, starting from the appropriate chiral precursor. One common method includes the use of chiral resolution techniques to obtain the desired enantiomer. The synthesis typically involves the following steps:

Formation of the benzimidazole ring: This is achieved through the condensation of 2-mercapto-5-methoxybenzimidazole with a suitable aldehyde.

Sulfoxidation: The benzimidazole derivative is then oxidized to form the sulfoxide group, which is a key functional group in pantoprazole.

Chiral resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the intermediate compounds.

Purification: The intermediates are purified using techniques such as crystallization and chromatography.

Final product formation: The purified intermediates are further reacted to form ®-(+)-Pantoprazole, which is then subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards.

Analyse Des Réactions Chimiques

Thioether Formation and Oxidation

-

Condensation : 5-(Difluoromethoxy)-2-mercaptobenzimidazole reacts with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a biphasic system (organic solvent/aqueous NaOH) using tetrabutyl ammonium bromide as a phase transfer catalyst .

-

Oxidation : The resulting thioether intermediate is oxidized to the sulfoxide (pantoprazole) using sodium hypochlorite (NaOCl) .

Key Conditions :

-

Temperature: 25–30°C for condensation.

-

Solvent: Methylene chloride or chloroform.

Enantiomeric Considerations

While commercial pantoprazole is racemic, the (R)-(+)-enantiomer is pharmacologically active. Syntheses typically yield racemic mixtures unless chiral resolution or asymmetric oxidation is employed .

Sodium Hypochlorite Oxidation

-

Mechanism : NaOCl oxidizes the thioether’s sulfur atom to a sulfoxide. Competing over-oxidation to sulfone (RC A) is minimized at pH 7.5–9 .

-

Radical-Cation Pathway :

pH-Dependent RC E Formation :

| pH | RC E Formation Rate (24 h) |

|---|---|

| 5 | 1.8% |

| 7 | 0.5% |

| 8 | 0.2% |

Data from controlled stability studies .

Stability and Degradation

Pantoprazole’s stability is highly pH-dependent:

-

Aqueous Degradation :

-

Solid-State Stability :

Metabolic Reactions

(R)-(+)-Pantoprazole undergoes hepatic metabolism primarily via:

-

CYP2C19 : Demethylation followed by sulfation.

Metabolite Profile :

| Enzyme | Reaction | Metabolite | Activity |

|---|---|---|---|

| CYP2C19 | O-Demethylation | Desmethyl-panto | Inactive |

| CYP3A4 | Sulfone formation | Pantoprazole sulfone | Inactive |

Methyl Iodide Alkylation

Applications De Recherche Scientifique

Therapeutic Indications

(R)-(+)-Pantoprazole is primarily indicated for:

- Gastroesophageal Reflux Disease (GERD) : Effective in treating erosive esophagitis associated with GERD, pantoprazole promotes healing and alleviates symptoms such as heartburn and acid regurgitation .

- Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid. Pantoprazole is used for long-term management in such cases .

- Helicobacter pylori Eradication : Often combined with antibiotics, pantoprazole aids in the eradication of H. pylori, which is linked to peptic ulcers .

- Stress Ulcer Prophylaxis : In critically ill patients, pantoprazole is administered to prevent stress-related mucosal disease .

Safety Profile and Side Effects

Clinical studies indicate that this compound has a favorable safety profile compared to other PPIs. Common side effects include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Headaches

- Risk of Clostridium difficile infections with long-term use

- Potential for reduced absorption of micronutrients like vitamin B12 and magnesium .

Comparative Efficacy

A study comparing S-pantoprazole to racemic pantoprazole demonstrated that S-pantoprazole was more effective at lower doses for symptom control in patients with GERD . This suggests that the enantiomer may offer enhanced therapeutic benefits.

Data Table: Clinical Studies on Pantoprazole

Case Studies

-

Case Study on Erosive Esophagitis :

A cohort of patients treated with this compound showed complete healing of erosive esophagitis within 8 weeks, with a notable improvement in quality of life scores . -

Zollinger-Ellison Syndrome Management :

Long-term administration of pantoprazole in patients with Zollinger-Ellison syndrome resulted in controlled gastric acid secretion and significant symptom relief over a follow-up period of one year . -

H. pylori Eradication Protocol :

In a clinical trial involving patients undergoing treatment for H. pylori infection, those receiving this compound alongside antibiotics achieved higher eradication rates compared to those receiving antibiotics alone .

Mécanisme D'action

®-(+)-Pantoprazole exerts its effects by irreversibly binding to the hydrogen-potassium ATPase enzyme system located on the secretory surface of gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated gastric acid secretion. The inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume .

Comparaison Avec Des Composés Similaires

- Omeprazole

- Esomeprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Comparison: ®-(+)-Pantoprazole is unique in its chiral form, which may offer specific pharmacokinetic and pharmacodynamic advantages over its racemic counterparts. Compared to other proton pump inhibitors, ®-(+)-Pantoprazole has a longer duration of action and a more favorable safety profile, making it a preferred choice for long-term management of acid-related disorders .

Activité Biologique

(R)-(+)-Pantoprazole is a proton pump inhibitor (PPI) widely used in the treatment of various acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and potential off-target effects.

This compound exerts its therapeutic effects by irreversibly inhibiting the H+/K+ ATPase enzyme, commonly known as the proton pump, in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, providing symptomatic relief for patients suffering from acid-related conditions. The binding of pantoprazole to the proton pump is covalent and lasts for an extended period, typically up to 24 hours or longer, necessitating the synthesis of new proton pumps for acid secretion to resume .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Bioavailability : Approximately 77% after oral administration.

- Peak Plasma Concentration (Cmax) : About 2.5 mg/L within 2-3 hours post-administration.

- Half-life : Approximately 1.1-2 hours.

- Protein Binding : High protein binding at around 98%.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes CYP2C19 and CYP3A4, resulting in inactive metabolites .

Treatment of GERD

Numerous studies have assessed the efficacy of this compound in treating GERD. A meta-analysis indicated that treatment with 40 mg of pantoprazole significantly improved symptoms and quality of life in patients over an 8-week period. Key findings include:

- Healing Rates : 45% of patients met healing criteria after 4 weeks; this increased to 70% after 8 weeks.

- Quality of Life Improvement : Average quality of life scores increased from 4.65 to 8.41 over the treatment duration, indicating substantial improvement .

| Time Point | Healing Rate (%) | Quality of Life Score |

|---|---|---|

| Week 4 | 45 | 7.61 |

| Week 8 | 70 | 8.41 |

Other Clinical Applications

Recent studies have explored additional biological activities beyond acid suppression:

- Antitumor Activity : Research has shown that pantoprazole can inhibit the growth of colorectal cancer cells by suppressing TOPK (T-Lymphokine-Activated Killer Cell Originated Protein Kinase) activity both in vitro and in vivo. This suggests a potential role for pantoprazole in cancer therapy .

- Safety Profile : Pantoprazole has demonstrated a favorable safety profile, with over 90% of patients reporting no adverse events during clinical trials .

Case Studies

Several case studies have highlighted the effectiveness and safety of this compound:

- A double-blind study comparing pantoprazole with omeprazole found both drugs similarly effective for mild to moderate reflux symptoms, with pantoprazole showing a slightly better safety profile .

- In clinical practice, patients with refractory GERD symptoms showed marked improvement upon switching to pantoprazole after failing other PPIs.

Propriétés

IUPAC Name |

6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142706-18-1 | |

| Record name | Pantoprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.